molecular formula C23H38O4 B1676342 Meteneprost CAS No. 61263-35-2

Meteneprost

Cat. No. B1676342
CAS RN: 61263-35-2
M. Wt: 378.5 g/mol
InChI Key: WMLGLMGSFIXSGO-KTXJXPLISA-N
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Description

Meteneprost is a compound that belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms .


Synthesis Analysis

Meteneprost has a molecular formula of C23H38O4 . The IUPAC name for Meteneprost is (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid . It is also known by other names such as METENEPROST, U 46785, and 9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2 .


Molecular Structure Analysis

Meteneprost contains a total of 65 bonds; 27 non-H bonds, 4 multiple bonds, 12 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .


Physical And Chemical Properties Analysis

Meteneprost has a molecular weight of 378.5 g/mol . It has a density of 1.0±0.1 g/cm^3, a boiling point of 520.5±50.0 °C at 760 mmHg, and a flash point of 282.7±26.6 °C . It also has a molar refractivity of 110.5±0.4 cm^3, a polar surface area of 78 Å^2, and a molar volume of 361.0±5.0 cm^3 .

Scientific Research Applications

Cervical Dilation and Softening

  • Meteneprost potassium, a PGE2 analogue, was investigated in non-pregnant women as a potential cervical dilator and softening agent, but no significant change in cervical dilation was observed (Eder, Chatterjee, & Salvio, 1986).
  • In a double-blind study with nulliparous women undergoing first trimester abortion, vaginal suppositories containing Meteneprost led to significantly larger cervical dilation and reduced operative blood loss compared to a placebo (Somell & Olund, 1986).
  • A study on first trimester legal abortion in nulliparae found that pretreatment with Meteneprost vaginal pessaries improved cervical dilation, reduced the need for mechanical dilatation, and decreased postabortal bleeding (Nyholm, Mikkelsen, & Secher, 1988).

Drug Release from Suppositories

  • Research on meteneprost potassium vaginal suppositories showed that drug release was slow until melting of the suppository was complete, highlighting the importance of suppository melting behavior on drug release (Bergren, Battle, Halstead, & Theis, 1989).

Use in Early Pregnancy Termination

  • Meteneprost was compared with misoprostol for medical termination of early pregnancy when used after mifepristone, showing a slightly lower success rate with Meteneprost (Takkar, Agarwal, Sehgal, & Buckshee, 1999).
  • A multicenter trial compared Meteneprost with misoprostol following mifepristone for early pregnancy termination, finding no significant difference in success rates but noting differences in side effects (An Icmr Task Force Study, 2000).
  • A combination of mifepristone and meteneprost was found to be a safe and effective method for terminating early pregnancy (Maria, Stampf, Goepp, & Dubois, 1990).

properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLGLMGSFIXSGO-KTXJXPLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018145
Record name Meteneprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meteneprost

CAS RN

61263-35-2
Record name Meteneprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61263-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meteneprost [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meteneprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METENEPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269EB4R1TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
PD Darney, K Dorward - Obstetrics and Gynecology, 1987 - europepmc.org
Preoperative cervical dilation makes first-trimester abortion safer, but increases costs and inconvenience to patients if extra visits are required. Eighty-four pregnant primigravid …
Number of citations: 34 europepmc.org
D Takkar, N Agarwal, R Sehgal, K Buckshee - Advances in contraception, 1999 - Springer
The present study was conducted to compare the therapeutic regimens of low-dose mifepristone (200 mg) plus vaginal meteneprost versus oral misoprostol in terms of efficacy and …
Number of citations: 10 link.springer.com
I An - Contraception, 2000 - contraceptionjournal.org
… Both meteneprost and mifepristone, being stable at room temperature, would be suitable for … study regarding the comparative efficacy of vaginal meteneprost (earlier studied by us and …
Number of citations: 4 www.contraceptionjournal.org
C Somell, A Ölund - Contraception, 1986 - Elsevier
… Forty nulliparous women were treated with vaginal suppositories containing Meteneprost (9-… with Meteneprost. The operative blood loss was also reduced in the Meteneprost group. …
Number of citations: 3 www.sciencedirect.com
AITF Study - Contraception, 2000 - Elsevier
… (meteneprost) resulted in complete abortion in about 95% of women seeking termination within 14 days of missed period [6]. Both meteneprost … efficacy of vaginal meteneprost (earlier …
Number of citations: 2 www.sciencedirect.com
SE Eder, M Chatterjee, C Salvio - Prostaglandins, 1986 - Elsevier
Meteneprost potassium, a PGE2 analogue, was evaluated in thirty non-pregnant women for use as a prospective cervical dilator and softeming agent. No significant change in cervical …
Number of citations: 2 www.sciencedirect.com
HCJ Nyholm, AL Mikkelsen… - Journal of Obstetrics and …, 1988 - Taylor & Francis
… E 2 , potassium salt, 10 mg (Meteneprost) or a matching placebo 3 hours before vacuum … Meteneprost may be a safe and advantageous therapeutic adjunct to vacuum aspiration …
Number of citations: 3 www.tandfonline.com
JH Phipps, AC Davidson - Journal of Obstetrics and Gynaecology, 1987 - Taylor & Francis
… to assess the efficacy of Meteneprost in facilitating cervical … After Meteneprost. the cervical dilatation was greater than with … the efficacy and safety of a Meteneprost 10 mg pessary …
Number of citations: 0 www.tandfonline.com
B Maria, F Stampf, A Goepp, C Dubois - European Journal of Obstetrics & …, 1990 - Elsevier
… As we used a single pessary of meteneprost, they only occurred during the next three hours. To evaluate the intensity of those side effects, we classified them in mild, moderate or …
Number of citations: 7 www.sciencedirect.com
MS Bergren, MM Battle, GW Halsteadt… - Journal of pharmaceutical …, 1989 - Elsevier
… meteneprost and its salts, particularly meteneprost … in the absorption of meteneprost which are formulation dependent… from lower melting meteneprost suppositories administered …
Number of citations: 6 www.sciencedirect.com

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